5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Crystallographic Analysis via X-ray Diffraction
The crystallographic structure of this compound reveals fundamental insights into the spatial arrangement of atoms and the geometric constraints imposed by the dioxaborolane ring system. X-ray diffraction analysis demonstrates that the dioxaborolane unit maintains a nearly planar configuration, consistent with observations in related boronic ester structures. The boron atom exhibits trigonal planar geometry with bond angles approximating 120 degrees, characteristic of trivalent boron compounds in their neutral state.
The crystal structure shows that the chloro-substituted phenol ring is positioned ortho to the boronic ester moiety, creating a sterically hindered environment that influences the compound's reactivity profile. The tetramethyl-substituted dioxaborolane ring adopts a conformation that minimizes steric strain while maintaining optimal orbital overlap between the boron center and the oxygen atoms. Intermolecular hydrogen bonding patterns in the crystal lattice are governed by the phenolic hydroxyl group, which forms networks similar to those observed in phenylboronic acid derivatives.
The bond lengths within the dioxaborolane ring fall within the typical range of 1.31-1.35 Angstroms for boron-oxygen bonds in cyclic boronic esters. The endocyclic boron-oxygen bonds exhibit slight elongation compared to the exocyclic boron-carbon bond, reflecting the electronic distribution within the heterocyclic ring system. Crystal packing analysis reveals that molecules arrange in extended networks through multiple dispersion interactions between the tetramethyl groups and aromatic rings of adjacent molecules, contributing to the overall stability of the crystal structure.
Solid-State ¹¹B Nuclear Magnetic Resonance Spectroscopy of Boronic Ester Moieties
Solid-state ¹¹B nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment surrounding the boron nucleus in this compound. The ¹¹B chemical shift for this compound falls within the characteristic range of 26-31 ppm, consistent with trivalent boron in cyclic boronic ester environments. This chemical shift range reflects the diamagnetic shielding effects imposed by the dioxaborolane ring system and the aromatic substituent.
The quadrupolar coupling constant (CQ) for the boron nucleus in this compound is expected to range between 2.66-2.89 megahertz, based on comparative analysis with structurally related boronic esters. The asymmetry parameter (ηQ) typically falls between 0.37-0.68, indicating moderate asymmetry in the electric field gradient at the boron site. These parameters reflect the influence of the chloro-substituted phenol ring on the electronic distribution around the boron center.
The chemical shift anisotropy (Ω) for this compound ranges from 10-30 ppm, reflecting the asymmetric electronic environment created by the aromatic ring substitution pattern. The presence of both chloro and hydroxyl substituents on the phenol ring creates a unique electronic field that influences the boron nuclear magnetic resonance parameters. Solid-state nuclear magnetic resonance spectroscopy demonstrates that the span parameter shows the most significant sensitivity to structural variations, with values representing up to 75% of the maximum observed span in related compounds.
Fourier Transform Infrared Spectral Signatures of Boron-Oxygen Bonding
Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of the boron-oxygen bonding patterns in this compound. The most prominent spectral feature appears as a strong absorption band between 1350-1310 cm⁻¹, corresponding to the boron-oxygen stretching vibration characteristic of boronic esters. This frequency range distinguishes boronic esters from other organoboron compounds and provides unambiguous confirmation of the dioxaborolane ring structure.
The phenolic hydroxyl group contributes a broad absorption band around 3300-3200 cm⁻¹, reflecting hydrogen-bonded OH stretching vibrations. This feature is particularly significant as it demonstrates the retention of the phenolic functionality alongside the boronic ester moiety. The intensity and breadth of this absorption provide information about the extent of intermolecular hydrogen bonding in the solid state.
Additional characteristic vibrational modes include the boron-carbon stretching vibration, which appears as a strong band around 1087-1104 cm⁻¹. This frequency range is consistent with aromatic boron-carbon bonds and confirms the attachment of the dioxaborolane ring to the aromatic system. The tetramethyl groups of the dioxaborolane ring contribute characteristic carbon-hydrogen stretching and bending modes in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.
The chloro substituent on the phenol ring introduces additional complexity to the infrared spectrum through carbon-chlorine stretching vibrations in the 600-800 cm⁻¹ region. These vibrations, combined with the aromatic carbon-carbon stretching modes around 1600-1500 cm⁻¹, provide complete spectroscopic characterization of the aromatic system. The integration of these spectral features confirms the structural integrity of this compound and enables definitive identification of the compound in complex mixtures.
Comparative Electronic Structure Analysis Using Density Functional Theory Calculations
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational analysis using the 6-31G(d,p) basis set reveals that the compound exhibits a planar aromatic system with minimal deviation from coplanarity between the phenol ring and the dioxaborolane moiety. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis demonstrates that electronic transitions primarily involve electron transfer between these frontier orbitals. The HOMO is predominantly localized on the phenolic aromatic system, while the LUMO shows significant contribution from the boron center and the dioxaborolane ring. This orbital distribution explains the compound's electronic properties and reactivity patterns observed in experimental studies.
Calculation of excitation energies reveals that the lowest energy electronic transition occurs at wavelengths shorter than experimental observations by approximately 0.5 electron volts, which falls within acceptable limits for density functional theory methods. The chloro substituent introduces electron-withdrawing effects that influence the electronic distribution throughout the molecular framework, affecting both the HOMO and LUMO energy levels.
The electrostatic potential surface calculations reveal regions of positive and negative charge distribution, with the boron center exhibiting partial positive character and the oxygen atoms of the dioxaborolane ring showing negative character. The phenolic hydroxyl group creates a localized region of negative electrostatic potential, contributing to the compound's hydrogen bonding capabilities. These computational results provide a molecular-level understanding of the intermolecular interactions observed in crystallographic studies and explain the compound's chemical behavior in various reaction environments.
Properties
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVROALGWBBEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377503-12-2 | |
| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 5-chloro-2-hydroxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-quinone derivatives.
Reduction: Formation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research indicates that compounds similar to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can act as effective anticancer agents. The boron-containing moiety has been shown to enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, studies have demonstrated that phenolic compounds with boron can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Preliminary studies indicate that phenolic compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes this compound a candidate for further exploration in developing new antibacterial agents .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymeric materials. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research has shown that such modifications can lead to materials with improved performance in various applications including coatings and composites .
Nanotechnology
The unique properties of this compound make it suitable for nanotechnology applications. Its ability to form stable complexes with metals allows it to be used in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and sensing technologies .
Organic Synthesis
Cross-Coupling Reactions
This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
Functional Group Transformations
The hydroxyl group in this compound allows for various functional group transformations. It can serve as a versatile intermediate in the synthesis of more complex structures by undergoing reactions such as oxidation and acylation .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents; Antibacterial properties |
| Materials Science | Polymer chemistry; Nanotechnology |
| Organic Synthesis | Cross-coupling reactions; Functional group transformations |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the chlorine substituent’s location on the aromatic ring. These variations significantly influence physical properties and reactivity:
| Compound Name | CAS Number | Substituent Position | Melting Point (°C) | Similarity Score |
|---|---|---|---|---|
| 5-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenol | 1377503-12-2 | 5-Cl, 2-boron | No data | Reference |
| 2-Chloro-6-(tetramethyl-dioxaborolan-2-yl)phenol | 960388-56-1 | 2-Cl, 6-boron | No data | 0.95 |
| 3-Chloro-5-(tetramethyl-dioxaborolan-2-yl)phenol | 1605331-70-1 | 3-Cl, 5-boron | No data | 0.93 |
| 3-(Tetramethyl-dioxaborolan-2-yl)phenol | 214360-76-6 | 3-boron | 96.5–98.2 | N/A |
| 4-(Tetramethyl-dioxaborolan-2-yl)phenol | 269409-70-3 | 4-boron | 112–117 | N/A |
Key Findings :
- The 4-boron isomer exhibits a higher melting point (112–117°C) compared to the 3-boron analog (96.5–98.2°C), suggesting stronger intermolecular interactions in the para-substituted derivative .
- Chlorine’s position affects electronic properties: ortho-substituted derivatives (e.g., 2-Cl) may sterically hinder cross-coupling reactions compared to para-substituted analogs .
Halogen-Substituted Derivatives
Replacing chlorine with other halogens or adding substituents alters reactivity and stability:
Key Findings :
Functional Group Modifications
Variations in functional groups adjacent to the boron moiety impact synthetic utility:
Key Findings :
- Hydroxymethyl derivatives (e.g., [4-Chloro-3-...]methanol) achieve high synthetic yields (90%) and enhanced solubility, making them suitable for aqueous-phase reactions .
Key Findings :
- Chlorinated derivatives generally pose higher health risks (e.g., H302) than non-halogenated analogs .
- Proper handling (e.g., PPE, ventilation) is critical for chloro-substituted compounds due to respiratory hazards (H335) .
Biological Activity
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a chloro-substituted phenolic moiety with a boron-containing dioxaborolane group, which may confer distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆BClO₃
- Molecular Weight : 254.52 g/mol
- CAS Number : 1377503-12-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key findings include:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies indicate that similar compounds with dioxaborolane moieties exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
- Case Study : In vitro tests demonstrated that derivatives of this compound could inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cell lines with an IC₅₀ value indicating effective potency .
-
Antiviral Properties :
- Research indicates that related dioxaborolane compounds are being investigated for their antiviral properties. For example, they have been evaluated for efficacy against influenza viruses and other viral infections .
- Case Study : A derivative demonstrated significant antiviral activity in mouse models infected with influenza A virus, leading to a reduction in viral load and improved survival rates .
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom's ability to form stable complexes with biomolecules plays a crucial role in its activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.126 | |
| Compound B | Antiviral | Not specified | |
| Compound C | MMP Inhibition | Not specified |
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity levels in animal models at high doses (up to 2000 mg/kg) . However, comprehensive toxicity studies specific to this compound are necessary to confirm these findings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
- Methodological Answer : A typical synthesis involves coupling halogenated phenol derivatives with pinacol boronic esters under palladium catalysis. For example, cesium carbonate in anhydrous THF is used as a base to facilitate nucleophilic substitution or cross-coupling reactions . Optimization may require inert conditions (N₂ atmosphere) and reflux to achieve high yields.
Q. What characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronate ester integration. ³¹P NMR (if modified) can analyze hydroxyl reactivity, though resolution in aliphatic regions may be limited .
- X-ray Crystallography : Programs like SHELXL are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and boronate ester geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₅BClO₃, ~253.56 g/mol) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a nucleophilic partner, reacting with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Key factors include:
- Base Selection : K₂CO₃ or Na₂CO₃ in aqueous/organic biphasic systems.
- Solvent : Dioxane or THF for solubility.
- Temperature : 80–100°C for 12–24 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydroxyl group quantification using ³¹P NMR?
- Methodological Answer : While ³¹P NMR with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables precise phenolic hydroxyl analysis, condensed moieties (e.g., lignin-like structures) may cause overlapping signals. To mitigate:
- Deconvolution Software : Use tools like MestReNova to separate peaks.
- Internal Standards : Add calibrated references (e.g., triphenylphosphate) for quantification .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving sterically hindered derivatives?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., SPhos or XPhos) enhance palladium’s ability to accommodate steric hindrance.
- Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield.
- Precatalyst Systems : Pd(OAc)₂ with ligand pre-activation improves turnover numbers .
Q. How do electronic effects of the chloro substituent influence boronate ester reactivity?
- Methodological Answer : The electron-withdrawing chloro group at the 5-position decreases electron density on the boronate ester, slowing transmetallation in Suzuki reactions. Compensation strategies include:
- Higher Catalyst Loading : 5–10 mol% Pd to offset reduced reactivity.
- Polar Solvents : DMF or DMSO enhance charge stabilization during the catalytic cycle .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Boronate esters often form solvates or amorphous solids. To improve crystallization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
